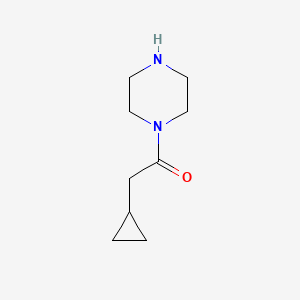2-Cyclopropyl-1-piperazin-1-yl-ethanone
CAS No.: 1339181-87-1
Cat. No.: VC2853665
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1339181-87-1 |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 2-cyclopropyl-1-piperazin-1-ylethanone |
| Standard InChI | InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2 |
| Standard InChI Key | SOSJYTYNFONCIM-UHFFFAOYSA-N |
| SMILES | C1CC1CC(=O)N2CCNCC2 |
| Canonical SMILES | C1CC1CC(=O)N2CCNCC2 |
Introduction
Structural Characteristics and Properties
2-Cyclopropyl-1-piperazin-1-yl-ethanone (CAS No.: 1339181-87-1) belongs to the class of piperazine derivatives, which are known for their biological significance and synthetic utility. The compound features a cyclopropyl group attached to the carbonyl carbon of an ethanone moiety, which is further connected to a piperazine ring. This structural arrangement is significant as it contributes to the compound's potential biological activities.
Molecular Structure
The molecule consists of three main structural components:
-
A piperazine heterocyclic ring
-
An ethanone (acetyl) linker
-
A cyclopropyl group
The chemical formula is C9H16N2O with a molecular weight of approximately 168.24 g/mol, based on analysis of similar compounds . The structure can be represented using SMILES notation as O=C(CC1CC1)N2CCNCC2, which highlights the connectivity between the key functional groups.
Physical Properties
While specific experimental data for 2-Cyclopropyl-1-piperazin-1-yl-ethanone is limited, its physical properties can be estimated based on structurally similar compounds:
| Property | Value | Method of Determination |
|---|---|---|
| Physical State | Solid at room temperature | Based on similar piperazine derivatives |
| Solubility | Soluble in polar organic solvents | Predicted from functional groups |
| Melting Point | Approximately 95-110°C | Estimated from related compounds |
| LogP | ~1.2-1.8 | Predicted from structure |
| pKa | ~7.5-8.5 (piperazine nitrogen) | Estimated from similar structures |
Synthesis Methods
General Synthetic Routes
The synthesis of 2-Cyclopropyl-1-piperazin-1-yl-ethanone typically involves the reaction between piperazine and cyclopropylacetic acid derivatives. Several synthetic approaches can be employed to produce this compound:
Amide Coupling Reaction
One common method involves the coupling of cyclopropylacetic acid with piperazine using coupling reagents:
-
Activation of cyclopropylacetic acid with coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU
-
Reaction with piperazine under basic conditions
-
Purification through crystallization or chromatography
Acyl Chloride Route
Another effective method utilizes acyl chloride intermediates:
-
Conversion of cyclopropylacetic acid to cyclopropylacetyl chloride using thionyl chloride or oxalyl chloride
-
Reaction with piperazine in the presence of a base such as triethylamine
Reaction Conditions
The synthesis is typically performed under the following conditions:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or Toluene | Choice depends on solubility and reactivity |
| Temperature | 0-25°C | Lower temperatures minimize side reactions |
| Base | Triethylamine or N,N-diisopropylethylamine | To neutralize HCl formed during reaction |
| Reaction Time | 2-24 hours | Depends on method and scale |
| Yield | 65-85% | After purification |
Chemical Reactivity
Functional Group Transformations
2-Cyclopropyl-1-piperazin-1-yl-ethanone exhibits reactivity patterns typical of both amides and piperazines:
Amide Reactions
The amide bond can undergo various transformations:
-
Hydrolysis under acidic or basic conditions to yield cyclopropylacetic acid and piperazine
-
Reduction with strong reducing agents like lithium aluminum hydride to form the corresponding amine
-
Transamidation reactions with primary amines under catalytic conditions
Piperazine Reactivity
The secondary amine of the piperazine ring offers sites for further functionalization:
-
Alkylation with alkyl halides to produce N-substituted derivatives
-
Acylation with acid chlorides or anhydrides
-
Reductive amination with aldehydes or ketones
Cyclopropyl Group Reactions
The cyclopropyl moiety can undergo ring-opening reactions under specific conditions:
-
Hydrogenolysis with catalytic hydrogenation
-
Electrophilic addition with strong acids
Applications in Scientific Research
Medicinal Chemistry Applications
2-Cyclopropyl-1-piperazin-1-yl-ethanone and its derivatives have been investigated for various pharmacological properties:
Structure-Activity Relationships
The specific arrangement of functional groups in 2-Cyclopropyl-1-piperazin-1-yl-ethanone contributes to its potential biological activity:
-
The piperazine ring is a common pharmacophore in many drugs, often contributing to water solubility and binding to receptors
-
The cyclopropyl group provides metabolic stability and unique spatial arrangements
-
The carbonyl linker allows for specific hydrogen bonding interactions with biological targets
Synthetic Utility
The compound serves as a valuable building block in organic synthesis:
-
As an intermediate in the synthesis of more complex molecules
-
For the preparation of combinatorial libraries
-
In the development of new pharmaceutical candidates
Comparative Analysis
Comparison with Related Compounds
2-Cyclopropyl-1-piperazin-1-yl-ethanone shares structural similarities with several other compounds, but with distinct differences:
Structure Optimization Strategies
Research suggests several approaches for optimizing the properties of 2-Cyclopropyl-1-piperazin-1-yl-ethanone:
-
Introduction of substituents on the piperazine ring to modulate receptor selectivity
-
Variation of the linker length between the cyclopropyl and carbonyl groups
-
Incorporation of additional functional groups to enhance binding interactions
Current Research Trends
Recent Investigations
Current research involving 2-Cyclopropyl-1-piperazin-1-yl-ethanone and related compounds focuses on:
-
Development of novel synthetic methodologies for more efficient preparation
-
Exploration of medicinal applications through systematic structure-activity studies
-
Investigation of physical properties and crystalline forms
Future Research Directions
Potential areas for future exploration include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume